molecular formula C23H32N6O B15122653 1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B15122653
M. Wt: 408.5 g/mol
InChI Key: OZNGMNBOLYLNTQ-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound featuring a piperazine ring substituted with a pyrido[3,4-d]pyrimidine moiety and a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C23H32N6O/c1-19(2)28-14-12-27(13-15-28)9-3-4-16-30-20-6-10-29(11-7-20)23-21-5-8-24-17-22(21)25-18-26-23/h5,8,17-20H,6-7,9-16H2,1-2H3

InChI Key

OZNGMNBOLYLNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CN=C4

Origin of Product

United States

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